2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Overview
Description
This compound has gained significant attention in scientific research due to its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the selective introduction of methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines.
Scientific Research Applications
2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride has diverse scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its psychoactive properties and potential use in treating certain mental health conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural pathways. This interaction is responsible for its psychoactive effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride: Another phenethylamine with similar properties and applications.
3,4,5-Trimethoxyamphetamine (TMA): A related compound with psychoactive effects and similar chemical structure.
Uniqueness
2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its pharmacological profile and chemical reactivity. This distinct structure allows for targeted interactions with specific molecular targets, making it valuable in various research fields.
Properties
IUPAC Name |
1-(2,3,5-trimethoxyphenyl)propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4;/h6-8H,5,13H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINZWPVERIRBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC(=C1)OC)OC)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342524 | |
Record name | 2,3,5-Trimethoxyamphetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-74-1 | |
Record name | 2,3,5-Trimethoxyamphetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMA-4 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6VW3P463 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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